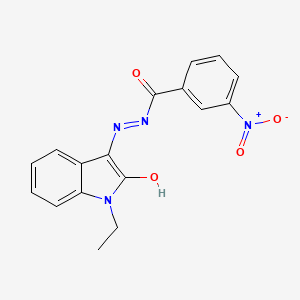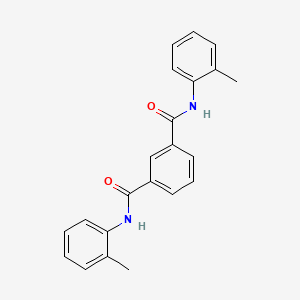![molecular formula C16H18N4O B5527244 5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine](/img/structure/B5527244.png)
5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine, also known as PP2A, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It was discovered as a potent inhibitor of the protein phosphatase 2A (PP2A), which is a tumor suppressor that is frequently downregulated in various types of cancer. PP2A is involved in many cellular processes, including cell cycle regulation, apoptosis, and DNA damage response. Inhibition of PP2A has been shown to promote cancer cell survival and proliferation, making it an attractive target for cancer therapy.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
A study by (Shawish et al., 2021) highlights the synthesis of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This research provides a comprehensive analysis of the molecular structure, utilizing X-ray crystallography along with Hirshfeld and DFT calculations. The intermolecular interactions and electronic properties of these compounds were meticulously investigated, revealing insights into their molecular packing and potential functionalities.
Biological Screening and Pharmacokinetics
The work of (Wang et al., 2011) explores virtual screening targeting the urokinase receptor (uPAR), leading to the discovery of compounds with promising activities against breast tumor metastasis. This study demonstrates the synthesis, pharmacokinetic characterization, and the observed effects on tumor volumes and metastasis, offering valuable data on the biological applications of related compounds.
Genotoxicity Studies
(Kalgutkar et al., 2007) examined the genotoxicity potential of a structurally related compound, providing a detailed analysis of its metabolic activation and interactions with DNA. This research is crucial for understanding the safety profile and therapeutic potential of compounds within this chemical class.
Fluorescent Properties and Material Science
Research by (Palion-Gazda et al., 2019) delves into the optical properties of terpyridine, thiazolylpyridine, and pyrazinylpyridine derivatives, emphasizing the influence of electron-donating amino groups on their fluorescent behavior. This study illuminates the potential use of these compounds in developing materials with specific optical characteristics.
Anticancer Activities
A study by (Chavva et al., 2013) on the synthesis and biological evaluation of novel compounds for potential anticancer activities showcases the therapeutic research applications. These findings contribute to the ongoing search for effective anticancer agents, highlighting the compound's role in medicinal chemistry.
Propiedades
IUPAC Name |
[3-(5-aminopyrazin-2-yl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-15-11-18-14(10-19-15)12-5-4-6-13(9-12)16(21)20-7-2-1-3-8-20/h4-6,9-11H,1-3,7-8H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQIKZCZAZOEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)C3=CN=C(C=N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5527187.png)
![4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5527202.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5527204.png)
![2-(4-chlorophenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5527220.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}piperidin-4-ol](/img/structure/B5527226.png)

![3-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5527228.png)
![5-tert-butyl-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-furamide dihydrochloride](/img/structure/B5527232.png)
![3-(4-methoxyphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5527250.png)
![3-[1-(2-ethylisonicotinoyl)piperidin-3-yl]benzoic acid](/img/structure/B5527254.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5527261.png)
